molecular formula C13H8O2 B1583378 2-Hydroxy-9-fluorenone CAS No. 6949-73-1

2-Hydroxy-9-fluorenone

Cat. No.: B1583378
CAS No.: 6949-73-1
M. Wt: 196.2 g/mol
InChI Key: GXUBPHMYNSICJC-UHFFFAOYSA-N
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Description

2-Hydroxy-9-fluorenone is an organic compound with the molecular formula C13H8O2. It is a derivative of fluorenone, characterized by the presence of a hydroxyl group at the second position of the fluorenone structure. This compound is known for its distinctive yellow to orange crystalline appearance and is used in various chemical and industrial applications.

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-9-fluorenone is β-cyclodextrin (β-CD), a naturally occurring cyclic oligosaccharide . This compound forms complexes with β-CD, which are known to interact with a variety of organic molecules .

Mode of Action

This compound interacts with β-CD to form 1:1 and 1:2 complexes . The formation of these complexes results in an unusual red shift in emission at higher concentrations of β-CD .

Biochemical Pathways

The biochemical pathway of this compound involves the formation of inclusion complexes with β-CD . The 1:2 complex of this compound shows a red shift from the 1:1 complex and is less fluorescent . This indicates that the 1:2 complex is more stabilized than the 1:1 complex .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its interaction with β-CD. The formation of 1:1 and 1:2 complexes with β-CD affects the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . The complexation makes the molecule less acidic in the S1 state, which could impact its bioavailability .

Result of Action

The result of this compound’s action is the formation of inclusion complexes with β-CD . These complexes have different stoichiometries and exhibit different fluorescence properties . The formation of these complexes could have potential applications in various fields, such as drug delivery and environmental remediation .

Action Environment

The action of this compound is influenced by environmental factors such as the concentration of β-CD . Higher concentrations of β-CD lead to the formation of a 1:2 complex, which is more stabilized and exhibits a red shift in emission . This suggests that the efficacy and stability of this compound could be modulated by adjusting the concentration of β-CD .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-9-fluorenone has been found to interact with various enzymes and proteins. For instance, it has been reported to form complexes with β-cyclodextrin . The formation of these complexes can lead to changes in the properties of this compound, such as a red shift in emission at higher concentrations of β-cyclodextrin .

Cellular Effects

The cellular effects of this compound are not fully understood yet. It is known that this compound can interact with various cellular processes. For instance, it has been reported to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. For example, it has been reported to bind with enzymes such as dioxygenase . This binding can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been reported that the formation of complexes with β-cyclodextrin can lead to a red shift in emission at higher concentrations of β-cyclodextrin . This suggests that the properties of this compound can change over time depending on its environment .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been reported to be a part of the degradation pathway of fluorene . In this pathway, it interacts with enzymes such as dioxygenase .

Transport and Distribution

It is known that this compound can form complexes with β-cyclodextrin, which may influence its transport and distribution .

Subcellular Localization

It is known that this compound can interact with various cellular compartments through its interactions with proteins and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-9-fluorenone can be synthesized through the reaction of fluorenone with hydrogen peroxide under strong alkaline conditions . The specific steps involve:

  • Dissolving fluorenone in an alkaline solution.
  • Adding hydrogen peroxide to the solution.
  • Allowing the reaction to proceed under controlled temperature and pH conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using large reactors to mix fluorenone and hydrogen peroxide in an alkaline medium.
  • Employing continuous monitoring and control systems to maintain optimal reaction conditions.
  • Isolating and purifying the product through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-9-fluorenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert it back to fluorenol.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenol.

    Substitution: Various alkylated or acylated fluorenone derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of hydroxyl and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis and industrial applications.

Properties

IUPAC Name

2-hydroxyfluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUBPHMYNSICJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219716
Record name 2-Hydroxyfluoren-9-one
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6949-73-1
Record name 2-Hydroxyfluorenone
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Record name 2-Hydroxy-9-fluorenone
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Record name 6949-73-1
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Record name 2-Hydroxyfluoren-9-one
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Record name 2-hydroxyfluoren-9-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-hydroxy-9-fluorenone produced in biological systems?

A1: Research shows that the fungus Cunninghamella elegans metabolizes fluorene, a tricyclic aromatic hydrocarbon, into several byproducts. One such byproduct is this compound. This novel metabolite is formed through the oxidation of fluorene at the C-9 position, followed by further hydroxylation at the C-2 position. []

Q2: Does this compound form inclusion complexes?

A2: Yes, research indicates that this compound can form inclusion complexes with β-cyclodextrin. Interestingly, this interaction differs from the complex formation observed with 2-hydroxyfluorene, highlighting the impact of the C-9 ketone group on the inclusion process. []

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